molecular formula C7H10N2O B066108 2-(Pyrimidin-2-yl)propan-1-ol CAS No. 191725-66-3

2-(Pyrimidin-2-yl)propan-1-ol

Cat. No.: B066108
CAS No.: 191725-66-3
M. Wt: 138.17 g/mol
InChI Key: KQWJFDFWXBPVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yl)propan-1-ol is an organic compound featuring a pyrimidine ring linked to a propanol moiety. Pyrimidine derivatives are widely studied due to their relevance in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) attached to the second carbon of a three-carbon alcohol chain. This configuration confers unique physicochemical properties, including hydrogen-bonding capacity via the hydroxyl group and aromatic interactions through the pyrimidine ring.

Properties

CAS No.

191725-66-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-pyrimidin-2-ylpropan-1-ol

InChI

InChI=1S/C7H10N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-4,6,10H,5H2,1H3

InChI Key

KQWJFDFWXBPVLD-UHFFFAOYSA-N

SMILES

CC(CO)C1=NC=CC=N1

Canonical SMILES

CC(CO)C1=NC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Pyrimidin-2-yl)propan-1-ol with three pyridine-based analogs from the Catalog of Pyridine Compounds (2017) and a pyrimidine-containing compound from the Catalog of Rare Chemicals (2017). Key differences in structure, functional groups, and commercial availability are highlighted.

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula M.W. Substituents/Modifications CAS Number Source (Evidence ID)
2-(Pyrimidin-2-yl)propan-1-ol C₇H₁₀N₂O 138.2 Pyrimidine ring + propanol chain Not listed
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₂IN₂O 294.1 Pyridine ring with amino, iodo groups Not listed
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.2 Pyridine ring with amino group 89226-78-8
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol C₁₀H₁₁NO₃ 193.2 Pyridine ring with methoxy groups + alkyne Not listed
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid C₇H₁₀N₄O₂ 194.2 Pyrimidine + amino acid moiety Not listed

Key Findings:

Structural Variations: Pyrimidine vs. Pyridine Core: Unlike the pyridine-based analogs in –3, 2-(Pyrimidin-2-yl)propan-1-ol contains a pyrimidine ring, which increases electron-deficient character and alters reactivity in substitution reactions . Functional Groups: The hydroxyl group in 2-(Pyrimidin-2-yl)propan-1-ol contrasts with the amino-iodo (), amino (), and methoxy-alkyne () substituents in analogs.

Commercial Availability: 3-(2-Aminopyridin-3-yl)propan-1-ol () is commercially available at high cost (e.g., $400/1 g), suggesting niche applications in medicinal chemistry or catalysis.

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